OleifoliosideA
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Overview
Description
Oleifolioside A is a triterpenoid compound isolated from the plant Dendropanax morbifera Leveille. This compound has garnered significant attention due to its potent biological activities, particularly its anti-inflammatory and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleifolioside A is typically isolated from the lower stem parts of Dendropanax morbifera. The isolation process involves extraction with solvents such as methanol, followed by chromatographic techniques to purify the compound .
Industrial Production Methods
While there is limited information on the large-scale industrial production of Oleifolioside A, the extraction and purification methods used in laboratory settings can be scaled up with appropriate modifications to the equipment and processes to handle larger volumes of plant material and solvents .
Chemical Reactions Analysis
Types of Reactions
Oleifolioside A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the triterpenoid structure.
Reduction: This reaction can reduce double bonds or carbonyl groups present in the compound.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Mechanism of Action
Oleifolioside A exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: Inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by downregulating the NF-κB and MAPK signaling pathways.
Anti-cancer Action: Induces autophagy and apoptosis in cancer cells through the activation of extracellular signal-regulated kinase (ERK) and the sequential activation of caspases.
Comparison with Similar Compounds
Oleifolioside A is unique among triterpenoid compounds due to its specific biological activities and molecular targets. Similar compounds include:
Cycloartenol: Another triterpenoid with anti-inflammatory properties.
Betulinic Acid: Known for its anti-cancer and anti-inflammatory activities.
Glycyrrhizin: A triterpenoid saponin with anti-inflammatory and antiviral properties.
Oleifolioside A stands out due to its dual action on both the NF-κB and MAPK pathways, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C45H76O17 |
---|---|
Molecular Weight |
889.1 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-6-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C45H76O17/c1-20(8-9-27(50)41(4,5)56)29-21(46)15-43(7)26-14-25(60-37-33(54)30(51)22(47)16-57-37)36-40(2,3)28(10-11-45(36)19-44(26,45)13-12-42(29,43)6)61-39-35(32(53)24(49)18-59-39)62-38-34(55)31(52)23(48)17-58-38/h20-39,46-56H,8-19H2,1-7H3/t20-,21+,22-,23+,24-,25+,26+,27+,28+,29+,30+,31+,32+,33-,34-,35-,36+,37+,38+,39+,42-,43+,44+,45-/m1/s1 |
InChI Key |
WUQOCGARTQFYMS-ALSZKQASSA-N |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]([C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)O |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1C(CC2(C1(CCC34C2CC(C5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)O |
Origin of Product |
United States |
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